molecular formula C7H11N3O B12940664 1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol

1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol

Cat. No.: B12940664
M. Wt: 153.18 g/mol
InChI Key: UYAUHHMYWIHTKC-UHFFFAOYSA-N
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Description

1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both an amino group and a cyclopropanol moiety in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the cyclopropanol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-amino-1H-pyrazole with a suitable aldehyde or ketone can yield the desired pyrazole derivative, which can then be further modified to introduce the cyclopropanol group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, which can accelerate reaction times and improve efficiency, may be employed. Additionally, the use of environmentally friendly solvents and catalysts can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The amino group and the hydroxyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction reactions.

    Substitution Reagents: Various halogenating agents, acids, or bases can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or catalysts.

    Biological Studies: Its potential biological activity can be explored in various assays to identify new therapeutic agents or biochemical tools.

Mechanism of Action

The mechanism of action of 1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The cyclopropanol moiety may also play a role in stabilizing the compound’s binding to its targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-methylpyrazole: This compound shares the pyrazole ring and amino group but lacks the cyclopropanol moiety.

    1-Methyl-1H-pyrazole-4-amine: Similar to the above, it contains the pyrazole ring and amino group but differs in the substitution pattern.

Uniqueness

1-((4-Amino-1H-pyrazol-1-yl)methyl)cyclopropan-1-ol is unique due to the presence of the cyclopropanol group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-[(4-aminopyrazol-1-yl)methyl]cyclopropan-1-ol

InChI

InChI=1S/C7H11N3O/c8-6-3-9-10(4-6)5-7(11)1-2-7/h3-4,11H,1-2,5,8H2

InChI Key

UYAUHHMYWIHTKC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN2C=C(C=N2)N)O

Origin of Product

United States

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